3-(4-nitrophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 434.5 g/mol. The compound features a thieno[3,2-d]pyrimidin-4-one core, which is a heterocyclic structure known for its biological activity. This compound is classified under the category of thienopyrimidines, which are recognized for their diverse pharmacological properties.
The synthesis of 3-(4-nitrophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions that include the formation of the thieno[3,2-d]pyrimidine framework followed by functionalization at specific positions.
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
The compound's structure consists of a thieno[3,2-d]pyrimidine ring fused with a benzylthio group and a nitrophenyl substituent. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity.
InChI=1S/C21H17F3N2OS2/c22-21(23,24)16-8-4-7-15(11-16)13-29-20-25-17-9-10-28-18(17)19(27)26(20)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F
The compound can participate in various chemical reactions typical for heterocycles:
These reactions require specific catalysts or reagents to promote desired transformations while minimizing side reactions. The stability of the compound under various conditions must also be considered to ensure successful synthetic pathways.
The mechanism of action for 3-(4-nitrophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors related to cellular signaling pathways.
Further studies are required to determine the specific targets and pathways influenced by this compound.
The physical properties include:
Chemical properties include:
This compound has potential applications in:
CAS No.:
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5